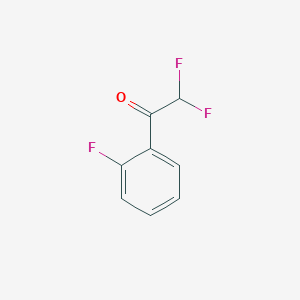
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C8H5F3O and a molecular weight of 174.12 g/mol . It is characterized by the presence of two fluorine atoms attached to the ethanone group and an additional fluorine atom on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one typically involves the reaction of 2-fluorobenzoyl chloride with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(2-fluorophenyl)acetic acid.
Reduction: Formation of 2,2-difluoro-1-(2-fluorophenyl)ethanol.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Similar structure but with three fluorine atoms on the ethanone group.
Ethanone, 1-(2,4-difluorophenyl)-: Similar structure but with two fluorine atoms on the phenyl ring.
Ethanone, 1-(2,6-difluorophenyl)-: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Uniqueness
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This unique arrangement influences its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H5F3O |
|---|---|
Peso molecular |
174.12 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,8H |
Clave InChI |
ROMXIJKGAUMYOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C(F)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













